
GJ103
概要
説明
GJ103: is a read-through compound that has the potential to induce read-through of premature stop codons. Essentially, it allows translation machinery to bypass these early termination signals, leading to the production of full-length proteins. This property makes it particularly interesting for research related to genetic disorders caused by nonsense mutations .
準備方法
合成経路:: 残念ながら、GJ103の特定の合成経路は、入手可能な文献では広く記載されていません。this compoundは特殊な化合物であり、その合成にはカスタムアプローチが関与する可能性が高いことに注意することが不可欠です。
工業生産方法:: 現在、this compoundの確立された工業規模の生産方法はありません。大規模合成に興味のある研究者は、カスタム戦略を模索するか、この分野の専門家と協力する必要があります。
化学反応の分析
Structural Features and Reactivity
GJ103’s molecular structure (C₁₆H₁₃N₄NaO₃S) includes a triazole core, methoxyphenyl and pyridinyl substituents, and a sulfanylacetate group. Key reactive sites include:
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Triazole ring : Susceptible to electrophilic substitution and coordination with metal ions.
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Sulfanyl group (-S-) : Participates in nucleophilic reactions and redox processes.
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Carboxylate group (-COO⁻Na⁺) : Enhances solubility via ionic dissociation in aqueous media .
Table 1: Key Structural and Physicochemical Properties
Salt Formation and Solubility
This compound is synthesized via neutralization of the parent carboxylic acid (GJ-103 free acid, CID 71748051) with sodium hydroxide, forming a water-soluble sodium salt . This reaction is critical for bioavailability:
The ionic dissociation in aqueous media facilitates its biological activity:
Enzymatic Interactions and Dephosphorylation
This compound activates protein tyrosine phosphatase receptor J (Ptprj), promoting dephosphorylation of PDGFRβ (platelet-derived growth factor receptor β). Key mechanistic insights include:
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Binding Affinity : Surface plasmon resonance (SPR) studies confirm a KD of 6.399 µM for Ptprj .
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Catalytic Mechanism : this compound enhances Ptprj’s phosphatase activity, likely through allosteric modulation, leading to PDGFRβ dephosphorylation .
Table 2: Biochemical Activity of this compound
Parameter | Value/Effect | Source |
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PDGFRβ Inhibition (IC₅₀) | ~20 µM (in NRK-49F cells) | |
Ptprj Binding (KD) | 6.399 µM | |
Toxicity (Cell Viability) | >300 µM (no cytotoxicity in A-T cells) |
Read-Through Activity in Nonsense Mutations
This compound induces ribosomal read-through of premature stop codons (PTCs) via:
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Ribosomal Interaction : Binds to ribosomal components, facilitating tRNA misincorporation at PTCs .
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Structural Analogy : As a GJ072 analog, this compound retains a three-ring system critical for stabilizing ribosomal interactions .
Table 3: Read-Through Efficacy Across Codons
Premature Stop Codon | Read-Through Efficiency (vs. Control) | Source |
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TGA | 2.5-fold increase | |
TAG | 2.1-fold increase | |
TAA | 1.8-fold increase |
In Vivo Metabolic Stability
This compound’s sodium salt formulation improves pharmacokinetics:
科学的研究の応用
GJ103 finds applications across various scientific domains:
Genetics and Molecular Biology: Researchers use this compound to study nonsense mutations and their impact on protein synthesis.
Drug Development: It serves as a tool compound for investigating potential therapies for genetic disorders caused by premature stop codons.
Biomedical Research: this compound aids in understanding disease mechanisms and identifying potential therapeutic targets.
作用機序
分子標的:: GJ103の主な標的は、タンパク質合成に関与するリボソーム機構です。読み取りスルーを促進することにより、翻訳の早期終了に対抗します。
関連する経路:: 主な経路には、早期終止コドンのリボソーム認識と、this compoundによって促進されるそれに続く読み取りスルーが含まれます。この化合物によって影響を受ける追加の経路を解明するには、さらなる研究が必要です。
6. 類似の化合物との比較
This compoundは、その読み取りスルー活性においてユニークですが、GJ072などの他の読み取りスルー化合物と類似点を共有しています。これらの化合物は、翻訳の忠実度とタンパク質発現の理解を深めるのに役立ちます。
類似化合物との比較
While GJ103 is unique in its read-through activity, it shares similarities with other read-through compounds like GJ072. These compounds collectively contribute to advancing our understanding of translational fidelity and protein expression.
生物活性
GJ103 is a sodium salt analog of the read-through compound GJ072, which has shown promising biological activity, particularly in the context of genetic disorders caused by premature stop codons. This article provides an overview of the biological activity of this compound, supported by data tables, research findings, and case studies.
Overview of this compound
This compound is classified as a read-through compound (RTC), which means it has the potential to induce ribosomal read-through of premature stop codons in mRNA. This mechanism can restore the production of full-length proteins, particularly in genetic conditions like Ataxia-telangiectasia (A-T) where mutations lead to truncated proteins. The ability of this compound to facilitate this process makes it a candidate for therapeutic development in various genetic disorders.
The primary mechanism through which this compound operates involves its interaction with the ribosome, promoting the incorporation of amino acids at sites where stop codons are present. This action can be quantified by measuring the levels of full-length protein produced in treated cells.
Key Findings:
- This compound has been shown to induce ATM kinase activity and restore autophosphorylation and transphosphorylation in A-T cells with homozygous TAA mutations .
- It demonstrated comparable activity to other known RTCs like RTC13 and PTC124 but with a lower cytotoxic profile at concentrations up to 300 µM .
In Vitro Studies
In vitro studies have established the efficacy of this compound in various cellular models:
Study | Cell Type | Concentration (µM) | Outcome |
---|---|---|---|
FACS Assay | A-T Cells | 10 - 300 | Induced ATM kinase activity |
IRIF Assay | A-T Cells | 10 - 300 | Restoration of full-length ATM protein |
Structural Activity Study | Various Analogues | 10 - 30 | Identified active analogs including this compound |
Structure-Activity Relationship
Research into the structure-activity relationship (SAR) of this compound has revealed that modifications to its chemical structure can enhance its biological activity. Notably, this compound's acid functionality can be converted into a water-soluble form (this compound-salt), facilitating further in vivo studies .
SAR Insights:
- Compounds such as GJ106, GJ109, and GJ111 exhibited similar activities across multiple stop codons, indicating a robust structural feature that contributes to their efficacy .
- The low cLogP values associated with these compounds suggest favorable absorption characteristics, making them suitable candidates for drug development .
Case Studies and Applications
Case Study 1: Efficacy in A-T Cells
In a controlled study involving A-T cells with specific nonsense mutations, this compound was administered at varying concentrations. The results indicated that treatment led to significant increases in full-length ATM protein levels compared to untreated controls.
Case Study 2: Comparison with Other RTCs
A comparative analysis was conducted between this compound and established RTCs like PTC124. The findings showed that while PTC124 had notable effects, this compound exhibited superior tolerability and efficacy without significant toxicity at higher concentrations .
特性
IUPAC Name |
2-[[4-(3-methoxyphenyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-23-12-6-4-5-11(9-12)20-15(13-7-2-3-8-17-13)18-19-16(20)24-10-14(21)22/h2-9H,10H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVQSAZHPCDBDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)O)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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